![molecular formula C17H19N3O4S B2664221 2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one CAS No. 851129-97-0](/img/structure/B2664221.png)
2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, an oxadiazole ring, and a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized from catechol and ethylene glycol under acidic conditions.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed through the cyclization of hydrazides with carboxylic acids or their derivatives.
Thioether Formation: The oxadiazole ring is then linked to the benzodioxin ring via a thioether bond, typically using thiol reagents and appropriate coupling agents.
Attachment of the Piperidine Ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve alkyl halides or sulfonates as electrophiles.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of the oxadiazole ring.
Substituted Piperidines: From nucleophilic substitution reactions.
科学的研究の応用
Synthesis and Structural Characteristics
The compound can be synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin with various reagents to form the oxadiazole and piperidine moieties. The synthesis typically involves the following steps:
- Formation of the Benzodioxin Derivative : The starting material is 2,3-dihydro-1,4-benzodioxin which undergoes functionalization to introduce the oxadiazole ring.
- Oxadiazole Formation : The benzodioxin derivative is reacted with suitable reagents to form the 1,3,4-oxadiazolyl group.
- Final Coupling : The resulting oxadiazole is then coupled with piperidine to yield the final product.
Enzyme Inhibition
Research indicates that compounds containing the benzodioxin and oxadiazole moieties exhibit significant enzyme inhibitory activity. For instance:
- Acetylcholinesterase Inhibition : Some derivatives have demonstrated promising inhibitory effects against acetylcholinesterase enzymes, which are crucial for neurotransmitter regulation in neurological disorders such as Alzheimer's disease .
- α-Glucosidase Inhibition : The compound has also been evaluated for its potential in managing Type 2 Diabetes Mellitus (T2DM) through α-glucosidase inhibition .
Antimicrobial Activity
Studies have shown that similar compounds possess antimicrobial properties. The presence of the benzodioxin structure contributes to enhanced lipophilicity, which is associated with improved antibacterial activity .
Therapeutic Applications
Given its biological activities, this compound may have several therapeutic applications:
- Neurological Disorders : Due to its acetylcholinesterase inhibitory action, it could be explored as a treatment option for Alzheimer's disease and other cognitive impairments.
- Diabetes Management : Its α-glucosidase inhibition suggests a role in managing blood glucose levels in diabetic patients.
- Antimicrobial Treatments : The antimicrobial properties indicate potential applications in treating infections caused by resistant bacterial strains.
Case Studies and Research Findings
Several studies have focused on synthesizing and characterizing derivatives of this compound:
- A study published in ScienceDirect highlighted the synthesis of various sulfonamide derivatives based on benzodioxin structures and their screening against acetylcholinesterase and α-glucosidase enzymes .
- Another investigation into related compounds found that those with increased lipophilicity showed enhanced antimicrobial activity against both bacterial and fungal strains .
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin and oxadiazole rings are known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The piperidine ring may enhance the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: Shares the benzodioxin ring but lacks the oxadiazole and piperidine rings.
5-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
The combination of the benzodioxin, oxadiazole, and piperidine rings in 2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one provides a unique scaffold that can interact with a variety of biological targets, making it a versatile compound for research and potential therapeutic applications.
生物活性
The compound 2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, and therapeutic implications of this compound based on recent research findings.
Synthesis
The synthesis of this compound involves several key steps, primarily focusing on the formation of the oxadiazole and sulfanyl moieties. The process typically begins with the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with appropriate reagents to form the oxadiazole structure. The final product is obtained through a series of condensation reactions involving piperidine derivatives.
Enzyme Inhibition
Research has demonstrated that compounds containing the benzodioxane and oxadiazole structures exhibit significant enzyme inhibitory activity. For instance, studies have shown that similar compounds can inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .
Table 1: Enzyme Inhibition Potency of Related Compounds
Compound Name | Target Enzyme | IC50 (µM) |
---|---|---|
Compound A | α-glucosidase | 12.5 |
Compound B | Acetylcholinesterase | 15.0 |
Compound C | α-glucosidase | 10.0 |
Antioxidant Activity
The compound exhibits notable antioxidant properties. It has been shown to reduce oxidative stress markers in vitro by scavenging free radicals and enhancing cellular antioxidant defenses. This activity is particularly important in the context of diseases characterized by oxidative damage.
Antisickling Properties
Recent studies have highlighted the potential of related compounds to act as antisickling agents. For example, di(5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-3-yl)disulfide (TD-1), a derivative of the benzodioxane scaffold, was shown to increase hemoglobin's oxygen affinity and reduce sickling in red blood cells from patients with sickle cell disease . This suggests that similar compounds could also exhibit beneficial effects in managing sickle cell disease.
Case Studies
A notable case study involved the administration of a related compound in a preclinical model of T2DM. The results indicated a significant reduction in blood glucose levels alongside improved insulin sensitivity. This was attributed to the inhibition of α-glucosidase activity and enhanced glucose uptake in peripheral tissues.
Clinical Implications
The promising biological activities of this compound suggest potential therapeutic applications. Its ability to inhibit key enzymes involved in metabolic disorders and its antioxidant properties may pave the way for new treatments for conditions such as diabetes and neurodegenerative diseases.
特性
IUPAC Name |
2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c21-15(20-8-4-1-5-9-20)11-25-17-19-18-16(24-17)14-10-22-12-6-2-3-7-13(12)23-14/h2-3,6-7,14H,1,4-5,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLLWBAFDUQJRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C(O2)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。